molecular formula C17H14N4O3S B5523491 3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B5523491
M. Wt: 354.4 g/mol
InChI Key: BVRXMSDCBNIXNH-DJKKODMXSA-N
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Description

3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a nitrophenyl group with a benzothiolo-pyrimidinone core, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the condensation of 3-nitrobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one
  • (E)-[(3-nitrophenyl)methylidene]amino acetate

Uniqueness

Compared to similar compounds, 3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one stands out due to its unique combination of a nitrophenyl group and a benzothiolo-pyrimidinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-17-15-13-6-1-2-7-14(13)25-16(15)18-10-20(17)19-9-11-4-3-5-12(8-11)21(23)24/h3-5,8-10H,1-2,6-7H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXMSDCBNIXNH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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